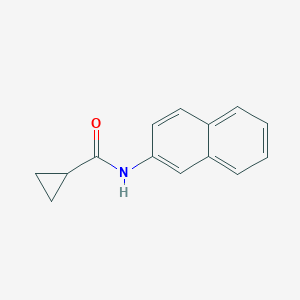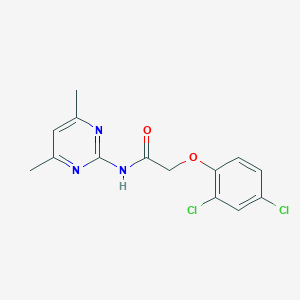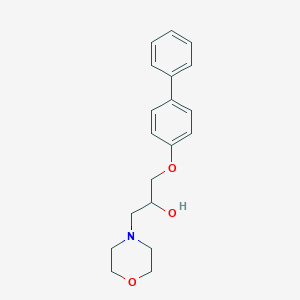
1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol, also known as MPP, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of beta-adrenergic agonists and has been shown to have a variety of biochemical and physiological effects.
作用機序
Target of Action
The primary target of 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of myelin sheaths in peripheral nerve cells .
Mode of Action
It is known to interact with its target, beta-secretase 1 . The compound’s morpholine ring and phenylphenoxy group could potentially interact with the active site of the enzyme, leading to changes in its activity.
Biochemical Pathways
Given its target, it may influence pathways related to the metabolism of myelin proteins .
Result of Action
Its interaction with beta-secretase 1 suggests it may influence the formation of myelin sheaths .
Action Environment
実験室実験の利点と制限
1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying beta-adrenergic signaling pathways. Additionally, 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol is relatively easy to synthesize and purify, making it readily available for use in experiments.
However, there are also limitations to the use of 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol in lab experiments. It has been shown to have some toxicity in certain cell types, which can limit its use in certain experiments. Additionally, 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol has been shown to have variable effects in different cell types, which can make it difficult to interpret results.
将来の方向性
There are several potential future directions for research on 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol. One area of interest is the development of more selective beta-adrenergic agonists that can target specific beta-adrenergic receptors. Additionally, there is potential for the use of 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol in the treatment of other diseases, such as diabetes and obesity. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol and its potential therapeutic applications.
合成法
The synthesis of 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol involves the reaction of morpholine, 4-phenylphenol, and 3-chloro-1,2-propanediol in the presence of a base catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
科学的研究の応用
1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have bronchodilator properties, making it a potential treatment for asthma and chronic obstructive pulmonary disease (COPD). Additionally, 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol has been studied for its potential use in the treatment of heart failure and hypertension.
特性
IUPAC Name |
1-morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c21-18(14-20-10-12-22-13-11-20)15-23-19-8-6-17(7-9-19)16-4-2-1-3-5-16/h1-9,18,21H,10-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOKHYRYUFMOIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



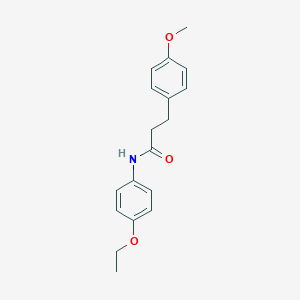
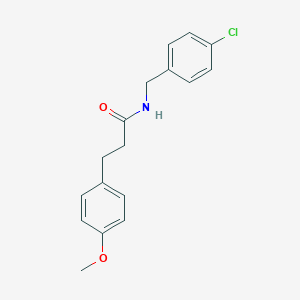
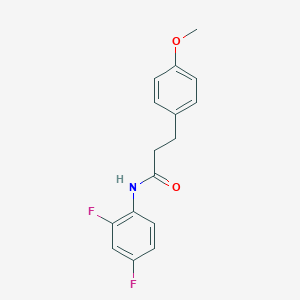


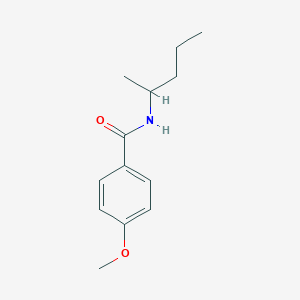
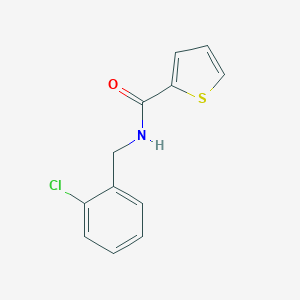
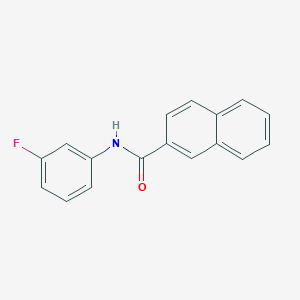
![N-(4-methyl-2-pyrimidinyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B502958.png)

